N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux.
-
Starting Materials
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 2,4-Dimethylaniline
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalyst like hydrochloric acid or sulfuric acid
- Temperature: Reflux conditions (around 70-80°C)
- Duration: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Corresponding nitroso or nitro compounds
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
Research into its potential pharmacological properties, including its activity as an antimicrobial or anticancer agent.
Industry
Possible use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-2,5-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE
- (E)-1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE
Properties
Molecular Formula |
C17H18BrNO2 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-6-15(12(2)7-11)19-10-13-8-14(18)17(21-4)9-16(13)20-3/h5-10H,1-4H3 |
InChI Key |
YHTLZBIPUYAGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.